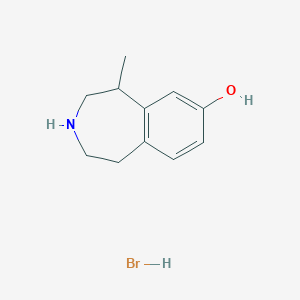

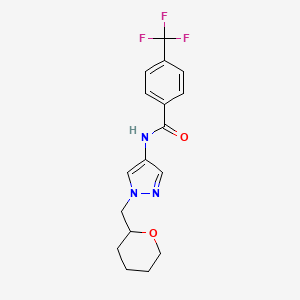

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide, commonly known as AM-630, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized by researchers at the University of Connecticut in 2003 and has since been used in various studies to investigate the endocannabinoid system and its role in different physiological processes.

Scientific Research Applications

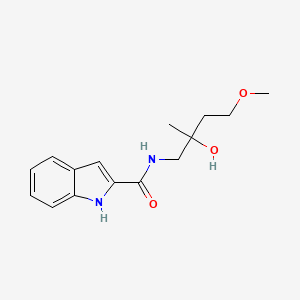

Alzheimer's Disease Research A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds structurally related to N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide, demonstrates potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This selectivity is significant as it decreases not only the level of phosphorylation of tau proteins but also their aggregation. Furthermore, these compounds exhibit neuroprotective activity by triggering ubiquitination, leading to amelioration of impaired learning and memory in animal models. This suggests potential for development as treatments for Alzheimer's disease, highlighting the importance of these compounds in neurodegenerative disease research (Hsueh-Yun Lee et al., 2018).

Chemical Synthesis and Catalysis The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient approach toward diverse product formation. This method allows for selective C-C and C-C/C-N bond formation, offering insights into the mechanisms of C-H activation and electrophilic addition. This research contributes to the field of catalysis, providing a foundation for developing novel synthetic routes and understanding the kinetics of these reactions (Jing Zheng et al., 2014).

Anticancer Agent Development The study of cyclopropamitosenes, novel bioreductive anticancer agents, involves the synthesis of indolequinones starting from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate. This research emphasizes the displacement of the methoxy group by various nitrogen nucleophiles, exploring their cytotoxicity towards aerobic and hypoxic mammalian cells. The findings contribute to the development of new anticancer strategies, specifically targeting the toxicity profiles of compounds under different oxygen conditions, which is critical for cancer treatment research (A. S. Cotterill et al., 1994).

properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(19,7-8-20-2)10-16-14(18)13-9-11-5-3-4-6-12(11)17-13/h3-6,9,17,19H,7-8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJLUVWRLBOMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)

![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)

![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)

![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)

![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)

![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)